(R)-Bicalutamide

Catalog No.
S548655
CAS No.
90357-06-5
M.F
C18H14F4N2O4S
M. Wt
430.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Bicalutamide

CAS Number

90357-06-5

Product Name

(R)-Bicalutamide

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

Molecular Formula

C18H14F4N2O4S

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1

InChI Key

LKJPYSCBVHEWIU-KRWDZBQOSA-N

SMILES

Array

solubility

Slightly soluble in chloroform and absolute ethanol; sparingly soluble in methanol; soluble in acetone and tetrahydrofuan
Practically insoluble in water at 37 °C (5 mg/1000 mL)
9.28e-03 g/L

Synonyms

4'-cyano-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide, bicalutamide, Casodex, Cosudex, ICI 176334, ICI-176334

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

The exact mass of the compound Bicalutamide is 430.06104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 mg/lslightly soluble in chloroform and absolute ethanol; sparingly soluble in methanol; soluble in acetone and tetrahydrofuanpractically insoluble in water at 37 °c (5 mg/1000 ml)in water, 11.75 mg/l at 25 °c (est)9.28e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

(R)-Bicalutamide (CAS: 90357-06-5) is the active enantiomer of the non-steroidal antiandrogen (NSAA) bicalutamide. It functions as a highly selective, competitive silent antagonist of the androgen receptor (AR). While the compound is commercially available and clinically administered as a racemic mixture, the pure (R)-enantiomer is critical for advanced research and procurement where stereospecific target engagement is required. It is widely utilized as a benchmark compound in oncology research, precision pharmacokinetic modeling, and as a highly specific structural precursor for the development of next-generation selective androgen receptor modulators (SARMs) [1].

Substituting pure (R)-bicalutamide with the standard racemic mixture introduces severe confounding variables in both in vitro and in vivo settings. The racemate contains 50% of the (S)-enantiomer, which is not only virtually inactive at the androgen receptor but also exhibits a vastly different pharmacokinetic and metabolic profile [1]. The (S)-enantiomer is rapidly cleared from plasma and undergoes direct glucuronidation, whereas the (R)-enantiomer has a prolonged half-life and requires prior hydroxylation[2]. Using the cheaper racemate in precision assays leads to diverging enantiomeric ratios over time, skewed dose-response curves, and off-target metabolic noise, making the procurement of the pure (R)-enantiomer indispensable for reproducible, high-fidelity scientific workflows.

Stereospecific Androgen Receptor Binding Affinity

The antiandrogenic activity of bicalutamide is highly stereoselective. Quantitative binding assays demonstrate that (R)-bicalutamide exhibits approximately a 30-fold higher binding affinity to the androgen receptor (AR) compared to the (S)-enantiomer[1]. Consequently, utilizing the pure (R)-enantiomer eliminates the target-dilution effect inherent to the racemate, ensuring precise IC50 determinations in competitive binding models.

Evidence DimensionAR Binding Affinity
Target Compound Data(R)-Bicalutamide (High affinity, IC50 ~160-243 nM)
Comparator Or Baseline(S)-Bicalutamide (Low affinity)
Quantified Difference~30-fold higher affinity for the (R)-isomer
ConditionsIn vitro competitive AR binding assays

Procuring the pure enantiomer ensures accurate target engagement and prevents the dilution of assay sensitivity caused by the inactive (S)-isomer.

In Vivo Steady-State Concentration and Clearance

In vivo pharmacokinetic profiles of the two enantiomers diverge drastically. (S)-bicalutamide is rapidly absorbed and cleared, whereas (R)-bicalutamide possesses a prolonged plasma elimination half-life of approximately one week [1]. During continuous administration, the steady-state plasma concentrations (Css) of (R)-bicalutamide are 100-fold higher than those of the (S)-enantiomer [1].

Evidence DimensionSteady-State Plasma Concentration (Css)
Target Compound Data(R)-Bicalutamide (Prolonged half-life)
Comparator Or Baseline(S)-Bicalutamide (Rapid clearance)
Quantified Difference100-fold higher Css for (R)-bicalutamide
ConditionsIn vivo daily administration models

Essential for in vivo efficacy models, as using the racemate results in rapidly shifting enantiomeric ratios that confound pharmacokinetic and pharmacodynamic calculations.

Metabolic Pathway Specificity

The metabolic processing of bicalutamide is highly enantiomer-dependent. (S)-bicalutamide undergoes direct glucuronidation by UGT enzymes, whereas (R)-bicalutamide requires initial hydroxylation (primarily via CYP3A4) prior to glucuronidation [1]. Utilizing the pure (R)-enantiomer isolates the CYP3A4-dependent pathway, preventing competitive enzyme interactions and off-target metabolite generation.

Evidence DimensionMetabolic Pathway
Target Compound Data(R)-Bicalutamide (Hydroxylation-dependent glucuronidation)
Comparator Or Baseline(S)-Bicalutamide (Direct glucuronidation)
Quantified DifferenceDistinct primary metabolic routes (CYP3A4 vs direct UGT)
ConditionsHuman liver and kidney microsome assays

Critical for ADME/Tox profiling, as the pure enantiomer prevents confounding metabolic noise from the direct glucuronidation of the inactive isomer.

Crystallographic Resolution in Structure-Based Design

Pure (R)-bicalutamide is required for high-resolution structural biology applications. It has been successfully co-crystallized with the mutant W741L AR ligand-binding domain at a 1.8 Å resolution, revealing that the B-ring of (R)-bicalutamide occupies the exact location of the Trp-741 indole ring[1]. Attempting such co-crystallization with the racemate introduces structural disorder and prevents precise mapping of the binding pocket.

Evidence DimensionCrystallographic Resolution
Target Compound Data(R)-Bicalutamide
Comparator Or BaselineRacemic Bicalutamide (Inferred baseline)
Quantified DifferenceYields unambiguous 1.8 Å resolution complex
ConditionsX-ray crystallography of AR W741L ligand-binding domain

Mandatory for structure-based drug design workflows where precise, unambiguous ligand-receptor coordinates are required to develop next-generation modulators.

Structure-Based Drug Design (SBDD) for Novel Antiandrogens

Because (R)-bicalutamide yields unambiguous crystallographic data at high resolution (e.g., 1.8 Å) without the structural disorder introduced by the (S)-enantiomer, it is the preferred precursor and benchmark ligand for mapping the androgen receptor ligand-binding domain [1].

Precision In Vivo Pharmacokinetic Modeling

The 100-fold difference in steady-state concentration and drastically different clearance rates between the enantiomers make the pure (R)-isomer necessary for in vivo xenograft studies. It ensures stable dosing profiles without the rapidly shifting enantiomeric ratios that complicate racemate administration [2].

Isolated ADME and Hepatic Metabolism Profiling

For toxicological and metabolic studies focusing on CYP3A4-dependent hydroxylation, (R)-bicalutamide must be used to avoid the confounding direct glucuronidation pathways utilized by the (S)-enantiomer, ensuring clean metabolite quantification [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from 1:1 (v/v) mix of ethyl acetate and petroleum ether
Fine white to off-white powde

XLogP3

2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

430.06104075 Da

Monoisotopic Mass

430.06104075 Da

Heavy Atom Count

29

LogP

2.5
log Kow = 2.8 (est)
2.5

Appearance

Off-White Crystalline Solid

Melting Point

191-193 °C
191 - 193 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z9DL98I0AF

GHS Hazard Statements

Aggregated GHS information provided by 265 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bicalutamide is indicated in combination with a luteinizing hormone-releasing hormone (LHRH) agonist for the treatment of Stage D2 metastatic carcinoma of the prostate.

Livertox Summary

Bicalutamide is a second generation, oral nonsteroidal antiandrogen similar in structure to flutamide that has been used widely in the therapy of prostate cancer. Bicalutamide is associated with a low rate of serum enzyme elevations during therapy and has been linked to rare instances of liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Bicalutamide
US Brand Name(s): Casodex
FDA Approval: Yes
Bicalutamide is approved to treat: Prostate cancer that has metastasized (spread to other parts of the body). It is used with a type of drug called a luteinizing hormone-releasing hormone agonist.
Bicalutamide is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Androgen Antagonists; Antineoplastic Agents
/Bicalutamide/ 50 mg daily is indicated for use in combination therapy with a luteinizing hormone-releasing hormone (LHRH) analogue for the treatment of Stage D2 metastatic carcinoma of the prostate. /Included in US product label/
/Bicalutamide/ 150 mg daily is not approved for use alone or with other treatments. /Included in US product label/

Pharmacology

Bicalutamide is an antineoplastic hormonal agent primarily used in the treatment of prostate cancer. Bicalutamide is a pure, nonsteroidal anti-androgen with affinity for androgen receptors (but not for progestogen, estrogen, or glucocorticoid receptors). Consequently, Bicalutamide blocks the action of androgens of adrenal and testicular origin which stimulate the growth of normal and malignant prostatic tissue. Prostate cancer is mostly androgen-dependent and can be treated with surgical or chemical castration. To date, antiandrogen monotherapy has not consistently been shown to be equivalent to castration.
Bicalutamide is a synthetic, nonsteroidal antiandrogen. Bicalutamide competitively binds to cytosolic androgen receptors in target tissues, thereby inhibiting the receptor binding of androgens. This agent does not bind to most mutated forms of androgen receptors. (NCI04)

MeSH Pharmacological Classification

Androgen Antagonists

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB03 - Bicalutamide

Mechanism of Action

Bicalutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin which stimulate the growth of normal and malignant prostatic tissue.
Bicalutamide is a nonsteroidal antiandrogen that is structurally and pharmacologically related to flutamide and nilutamide. Bicalutamide inhibits the action of androgens by competitively blocking nuclear androgen receptors in target tissues such as the prostate, seminal vesicles, and adrenal cortex; blockade of androgen receptors in the hormone-sensitive tumor cells may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis. Bicalutamide is a selective antiandrogen with no androgenic or progestational activity in various animal models. The relative binding affinity of bicalutamide at the androgen receptor is more than that of nilutamide and approximately 4 times that of hydroxyflutamide, the active metabolite of flutamide.
Common pharmacologic therapies for prostate cancer (ie, gonadotropin-releasing hormone [GnRH] analogs, nonsteroidal antiandrogens) when used as monotherapy initially result in increased serum testosterone concentrations, which may limit the effects of the drugs. Androgen receptors in the hypothalamus are blocked by bicalutamide, which disrupts the inhibitory feedback of testosterone on luteinizing hormone (LH) release, resulting in a temporary increase in secretion of LH; the increase in LH stimulates an increase in the production of testosterone. As GnRH analogs have potent GnRH agonist properties, testicular steroidogenesis continues during the first few weeks after initiating therapy. However, the combination of orchiectomy or GnRH analog therapy to suppress testicular androgen production and an antiandrogen to block response of remaining adrenal androgens provides maximal androgen blockade. Concomitant administration of antiandrogens such as bicalutamide in patients initiating therapy with a GnRH analog can inhibit initial androgenic stimulation and potential exacerbation of symptoms (e.g., bone pain, urinary obstruction, liver pain, impending spinal cord compression) that may occur during the first month of GnRH analog therapy.
Bicalutamide was developed from a series of nonsteroidal compounds related to flutamide that showed a range of pharmacologic activity from full androgen agonist to pure antiandrogen, including progestational and antiprogestational properties. Bicalutamide is a pure antiandrogen that binds to rat, dog, and human prostate; the affinity compared with the natural ligand 5 alpha-dihydrotestosterone is low, but bicalutamide has an affinity for the rat androgen receptor approximately four times higher than hydroxyflutamide, the active metabolite of flutamide. Bicalutamide also binds to androgen receptors found in the LNCaP human prostate tumor and the Shionogi S115 mouse mammary tumor cell line, as well as androgen receptors transfected into CV-1 and HeLa cells. In all cases, bicalutamide behaves as a pure antiandrogen and inhibits gene expression and cell growth stimulated by androgen. Studies with the LNCaP cell line are particularly interesting, as these cells contain a mutated androgen receptor (codon 868, Thr-->Ala), which behaves idiosyncratically with other antiandrogens (cyproterone acetate and flutamide): both these antiandrogens act as agonists in this cell line and stimulate proliferation. Studies in vivo show that bicalutamide is a potent antiandrogen in the rat. In immature, castrated male rats treated daily with testosterone propionate, bicalutamide produces a profound inhibition of accessory sex organ (ventral prostate and seminal vesicles) growth at oral doses as low as 0.25 mg/kg; it is more active in this test than flutamide or cyproterone acetate. In mature male rats, daily oral doses of bicalutamide produce a dose-related reduction in weights of the ventral prostate glands and seminal vesicles: in this test, bicalutamide is around five times as potent as flutamide. In contrast to flutamide, which produces dose-related, marked increases in serum luteinizing hormone (LH) and testosterone as a consequence of the central inhibition of the negative feedback effects of androgens on the hypothalamic-pituitary-tests axis, bicalutamide has little effect on serum LH and testosterone; i.e., it is peripherally selective. The peripheral selectivity of bicalutamide in the rat is not due to differences between the prostate versus hypothalamic or pituitary receptors, as bicalutamide reverses the suppressive effect of testosterone on luteinizing hormone-releasing hormone (LHRH) secretion from hypothalamic slices in vitro and is as effective as flutamide at sensitizing the pituitary gland to secrete LH in response to administered LHRH. The peripheral selectivity of bicalutamide has now been shown to be due to poor penetration across the blood-brain barrier: tissue distribution studies with [3H]bicalutamide show that although it is concentrated in the organs of metabolism and secretion as well as in the prostate, the pituitary glands, and the seminal vesicles, levels in the hypothalamus and the central nervous system (CNS) are much lower than in blood. Indeed, it is probable that levels found in the CNS reflect levels of blood contamination. In dogs, bicalutamide has exquisite potency and causes dose-related atrophy of the prostate gland and epididymides; with an oral ED50 of 0.1 mg/kg, it is around 50 times as potent as flutamide in this species and also more potent than the steroidal antiandrogen WIN49596 and the 5 alpha-reductase inhibitor MK-906. Even at substantial multiples of the active dose (up to 100 mg/kg orally), bicalutamide failed to increase serum testosterone, so it is also peripherally selective in the dog.
Although widely accepted as an androgen receptor antagonist, the mechanism by which it induces apoptosis remains unclear. Defining exact pathways by which bicalutamide induces its apoptotic effects would help to advance its clinical applications. /Investigators/ aimed to examine the apoptotic effects of bicalutamide at 24 hr and comment on the role of the caspases and calpains in mediating bicalutamide-induced apoptosis in androgen-dependent and androgen-independent cells. PWR-1E, PC-3 and DU-145 cells were treated with bicalutamide and assessed for apoptosis by flow cytometry at 24 hr. DU-145 cells were used to compare differences between two different metastatic receptor-negative cells and to verify apoptotic induction at 48 hr. To delineate a specific pathway of action for bicalutamide, PC-3 and PWR-1E cells were pretreated with specific inhibitors of caspase-dependent (zVAD-FMK) and caspase-independent pathways (calpain 2 inhibitor). Bicalutamide induced apoptosis in androgen-dependent PWR-1E cells via a caspase-dependent and calpain-independent mechanism. In androgen-independent PC-3 cells, bicalutamide also induced apoptosis by mechanisms that were partially inhibited by pan-caspase inhibition but were partially calpain dependent. Understanding into how bicalutamide exerts its effects in androgen-independent cells will yield further insights into the treatment of hormone-refractory disease.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

7.54X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

90357-06-5

Absorption Distribution and Excretion

Bicalutamide is well-absorbed following oral administration, although the absolute bioavailability is unknown.
Apparent oral cl=0.32 L/h [Normal Males]
Bicalutamide is well-absorbed following oral administration, although the absolute bioavailability is unknown. Co-administration of bicalutamide with food has no clinically significant effect on rate or extent of absorption.
Bicalutamide is highly protein-bound (96%).
... Bicalutamide metabolites are excreted almost equally in urine and feces with little or no unchanged drug excreted in urine; conversely, unchanged drug predominates in plasma. Bicalutamide in feces is thought to arise from hydrolysis of bicalutamide glucuronide and from unabsorbed drug. ...
... Healthy male volunteers (n = 15) were administered single oral doses of bicalutamide (50 mg) after food and after fasting as part of a three-treatment, three-period, randomized cross-over study, with a 9 week washout. After fasting, plasma concentrations of (R)-bicalutamide were much higher than those of (S)-bicalutamide; the mean (R)-enantiomer Cmax (734 ng mL-1) was about nine times higher than the (S)-enantiomer value (84 ng mL-1). The corresponding tmax values were 19 and 3 hr for (R)- and (S)-bicalutamide, respectively. Elimination of (R)-bicalutamide from plasma was monoexponential and slow (t1/2 = 5.8 d). Elimination of (S)-bicalutamide was biphasic in some volunteers but monophasic in others (terminal t1/2 =1.2 d; n = 11). There was no significant effect of food on AUC, tmax, or t1/2 data for either enantiomer. The observed slightly higher values of Cmax for (R)-bicalutamide (14%) and (S)-bicalutamide (19%), when dosing with food, achieved statistical significance. ...
For more Absorption, Distribution and Excretion (Complete) data for BICALUTAMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Bicalutamide undergoes stereo specific metabolism. The S (inactive) isomer is metabolized primarily by glucuronidation. The R (active) isomer also undergoes glucuronidation but is predominantly oxidized to an inactive metabolite followed by glucuronidation.
Bicalutamide undergoes stereospecific metabolism. The S (inactive) isomer is metabolized primarily by glucuronidation. The R (active) isomer also undergoes glucuronidation but is predominantly oxidized to an inactive metabolite followed by glucuronidation. Both the parent and metabolite glucuronides are eliminated in the urine and feces. The S-enantiomer is rapidly cleared relative to the R-enantiomer, with the R-enantiomer accounting for about 99% of total steady-state plasma levels.
Bicalutamide undergoes stereo specific metabolism. The S (inactive) isomer is metabolized primarily by glucuronidation. The R (active) isomer also undergoes glucuronidation but is predominantly oxidized to an inactive metabolite followed by glucuronidation. Half Life: 5.9 days

Wikipedia

Bicalutamide

Drug Warnings

/Bicalutamide/ is contraindicated in any patient who has shown a hypersensitivity reaction to the drug or any of the tablet's components.
/Bicalutamide/ has no indication for women, and should not be used in this population, particularly for non-serious or non-life threatening conditions.
FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals and or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweighs any possible benefit to the patient./
It is not known whether /bicalutamide/ drug is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when /bicalutamide/ is administered to a nursing woman.
For more Drug Warnings (Complete) data for BICALUTAMIDE (10 total), please visit the HSDB record page.

Biological Half Life

5.9 days
... Elimination of (S)-bicalutamide was biphasic in some volunteers but monophasic in others (terminal t1/2 =1.2 d; n = 11). ...
/The/ apparent plasma elimination half-life observed following repeated administration was 8.4 +/- 1.1 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: Tucker H, EP 100172; idem, US 4636505 (1984, 1987 both to ICI)

Analytic Laboratory Methods

Analyte: bicalutamide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: bicalutamide; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: bicalutamide; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 270 nm with comparison to standards

Clinical Laboratory Methods

Analyte: bicalutamide; matrix: blood (plasma), tissue (jejunum, ileum, colon); procedure: high-performance liquid chromatography with ultraviolet detection; limit of detection: 5 ng/mL (R), 3.8 ng/mL (S) (blood)

Interactions

In vitro protein-binding studies have shown that bicalutamide can displace coumarin anticoagulants from binding sites. Prothrombin times should be closely monitored in patients already receiving coumarin anticoagulants who are started on /bicalutamide/.
In vitro studies have shown that R-bicalutamide is an inhibitor of CYP 3A4 with lesser inhibitory effects on CYP 2C9, 2C19 and 2D6 activity. Clinical studies have shown that with co-administration of bicalutamide, mean midazolam (a CYP 3A4 substrate) levels may be increased 1.5 fold (for Cmax) and 1.9 fold (for AUC). Hence, caution should be exercised when bicalutamide is co-administered with CYP 3A4 substrates.

Dates

Last modified: 08-15-2023
1. Cockshott ID. Bicalutamide: clinical pharmacokinetics and metabolism. Clin Pharmacokinet. 2004;43(13):855-78. doi: 10.2165/00003088-200443130-00003. PMID: 15509184.

2. Schellhammer PF. An evaluation of bicalutamide in the treatment of prostate cancer. Expert Opin Pharmacother. 2002 Sep;3(9):1313-28. doi: 10.1517/14656566.3.9.1313. PMID: 12186624.

3. Sugiono M, Winkler MH, Okeke AA, Benney M, Gillatt DA. Bicalutamide vs cyproterone acetate in preventing flare with LHRH analogue therapy for prostate cancer--a pilot study. Prostate Cancer Prostatic Dis. 2005;8(1):91-4. doi: 10.1038/sj.pcan.4500784. PMID: 15711607.

4. Reiter EO, Mauras N, McCormick K, Kulshreshtha B, Amrhein J, De Luca F, O'Brien S, Armstrong J, Melezinkova H. Bicalutamide plus anastrozole for the treatment of gonadotropin-independent precocious puberty in boys with testotoxicosis: a phase II, open-label pilot study (BATT). J Pediatr Endocrinol Metab. 2010 Oct;23(10):999-1009. doi: 10.1515/jpem.2010.161. PMID: 21158211.

5. Wellington K, Keam SJ. Bicalutamide 150mg: a review of its use in the treatment of locally advanced prostate cancer. Drugs. 2006;66(6):837-50. doi: 10.2165/00003495-200666060-00007. Erratum in: Drugs. 2006;66(15):1987. PMID: 16706554.

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